Product packaging for 4-Nitrosoantipyrine(Cat. No.:CAS No. 885-11-0)

4-Nitrosoantipyrine

Cat. No.: B043216
CAS No.: 885-11-0
M. Wt: 217.22 g/mol
InChI Key: IEODZSWSXNQPQL-UHFFFAOYSA-N
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Description

4-Nitrosoantipyrine is a chemically modified derivative of antipyrine, characterized by the introduction of a nitroso functional group at the 4-position. This modification confers unique reactivity, making it a valuable reagent in biochemical and pharmacological research. Its primary research value lies in its role as a precursor for the synthesis of more complex antipyrine analogs and as a specific reagent for the colorimetric detection and quantification of phenols and related compounds. The mechanism of action for its analytical application involves a nitrosation reaction with phenolic substrates under specific conditions, leading to the formation of intensely colored compounds that can be measured spectrophotometrically. Furthermore, this compound serves as a critical intermediate in studying the metabolic pathways of pyrazolone derivatives and in the development of novel chelating agents. Researchers utilize this compound to probe enzyme interactions, investigate oxidative processes, and develop new analytical methods for detecting biologically relevant molecules. Its well-defined structure and reactivity profile provide a robust tool for advancing studies in medicinal chemistry and bioanalytical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B043216 4-Nitrosoantipyrine CAS No. 885-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one
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InChI

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IEODZSWSXNQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80237079
Record name 4-Nitrosoantipyrine
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

885-11-0
Record name Nitrosoantipyrine
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Record name 4-Nitrosoantipyrine
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Record name ANTIPYRINE, 4-NITROSO-
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Record name 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one
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Synthetic Methodologies and Chemical Transformations of 4 Nitrosoantipyrine

Established Synthetic Routes for 4-Nitrosoantipyrine

The primary and most well-documented method for the synthesis of this compound is the direct nitrosation of its precursor, antipyrine (B355649).

Nitrosation of Antipyrine: Reaction Conditions and Selectivity Considerations

The synthesis of this compound is achieved through the electrophilic substitution of antipyrine at the C4 position of the pyrazolone (B3327878) ring. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the nitrosyl cation (NO⁺), the active electrophile.

The reaction is highly regioselective, with the substitution occurring exclusively at the C4 position. This is due to the electron-donating nature of the pyrazolone ring, which activates the C4 position for electrophilic attack. The general reaction is as follows:

Antipyrine + Sodium Nitrite (in acid) → this compound

Key reaction conditions that influence the outcome of the synthesis include temperature, reaction time, and the molar ratio of reactants. Studies have shown that the reaction can be effectively carried out at temperatures ranging from 0-5°C to 45-50°C. acs.orglookchem.com One method involves using acetic acid and sodium nitrite at 0-5°C for approximately 20 minutes. lookchem.com In industrial processes, the reaction temperature may be controlled at 45-50°C. acs.org The reaction progress can be monitored using an iodine powder starch test paper to detect the endpoint. acs.org

Alternative Synthetic Pathways and Precursors

While the direct nitrosation of antipyrine is the most established route, the synthesis of pyrazole (B372694) derivatives, in general, can be achieved through various methods. However, for the specific synthesis of this compound, alternative precursors to antipyrine are not widely reported in the literature. The primary precursor remains antipyrine, which is synthesized from the condensation of phenylhydrazine (B124118) and ethyl acetoacetate.

Process Optimization in this compound Synthesis

The efficiency of this compound synthesis is crucial, particularly in industrial settings where it serves as an intermediate for compounds like 4-aminoantipyrine (B1666024). Optimization focuses on maximizing yield and purity while maintaining cost-effectiveness.

Parameters Affecting Reaction Yield and Purity

The yield and purity of this compound, and consequently its derivatives, are influenced by several key parameters. A study utilizing response surface methodology to optimize the subsequent conversion to 4-aminoantipyrine identified the following critical factors for the initial nitrosation step. acs.org

ParameterOptimized ConditionImpact on Yield and Purity
Molar Ratio (Antipyrine Sulfate/Sodium Nitrite) 0.84Affects the efficiency of the nitrosation reaction.
Molar Ratio (Antipyrine/Sulfuric Acid) 1.72Ensures the appropriate acidic environment for the formation of the nitrosating agent.
Reaction Temperature 17°CInfluences the reaction rate and the formation of byproducts.
Reaction Time 2 minutesA shorter reaction time can be sufficient under optimized conditions.
This interactive table is based on data for the optimization of the subsequent reaction to 4-aminoantipyrine, which is directly dependent on the successful synthesis of this compound. acs.org

Under these optimized conditions for the subsequent reduction, the yield and purity of the final 4-aminoantipyrine product reached 90.60% and 75.19%, respectively, indicating an efficient initial nitrosation step. acs.org

Industrial Production Methodologies

On an industrial scale, the synthesis of this compound is often integrated into a continuous process for the production of 4-aminoantipyrine. A common method involves the following steps:

Antipyrine is dissolved in 50% sulfuric acid. google.com

This solution and a sodium nitrite solution are simultaneously fed into a nitrosation reactor. google.com

The reaction temperature is maintained at 45-50°C with constant stirring. google.com

The resulting this compound is not isolated but immediately flows into a reduction tank to be converted into 4-aminoantipyrine. google.com

This continuous flow process is efficient and allows for large-scale production. The yield of the final 4-aminoantipyrine product from this process is reported to be as high as 96%. google.com

Chemical Reactivity and Derivatization of the this compound Moiety

The primary chemical transformation of the 4-nitroso group in this compound is its reduction to an amino group, yielding 4-aminoantipyrine. This reduction is a critical step in the synthesis of this widely used pharmaceutical intermediate.

The reduction is typically carried out immediately after the nitrosation step without isolation of the this compound. Common reducing agents include a mixture of ammonium (B1175870) bisulfite and ammonium sulfite. google.com The reaction is performed in a reduction tank where the pH and the degree of reduction are carefully monitored. google.com

The reactivity of the pyrazolone ring system allows for various other derivatizations, although these are not as commercially significant as the reduction to 4-aminoantipyrine. The C4 position, being electron-rich, is susceptible to electrophilic attack, which is the basis for the initial nitrosation. The nitroso group itself can potentially undergo other chemical transformations, but its reduction to the amino group is the most prominent and industrially relevant reaction.

Redox Reactions of the Nitroso Group

The nitroso moiety (–N=O) in this compound is redox-active and can undergo both reduction and oxidation, although reduction is more commonly documented. The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to reactions that alter this state.

Reduction of this compound: The most significant reduction reaction of this compound is its conversion to 4-aminoantipyrine. This transformation is a critical step in the synthesis of the latter compound, which has applications in analytical chemistry and diagnostics. The nitroso group is readily reduced to a primary amine (–NH₂) using various reducing agents. A common method involves using sodium dithionite (B78146) or catalytic hydrogenation.

In a studied process, this compound, generated in situ from antipyrine, is reduced to form 4-aminoantipyrine. acs.org The optimization of this process highlights the efficiency of the reduction step under specific conditions. acs.org The reduction of nitroso compounds can also be achieved with reagents like triethyl phosphite, which are known to deoxygenate nitrosoarenes to form corresponding amino derivatives or phosphorimidates. rsc.org

Table 1: Example of a Redox Reaction of this compound

Reactant Reagent(s) Product Reaction Type

Oxidation of this compound: Theoretically, the nitroso group can be oxidized to a nitro group (–NO₂). However, specific examples detailing the oxidation of this compound are not extensively reported in the surveyed literature. Generally, C-nitroso compounds can be oxidized by strong oxidizing agents, but the reaction can be complicated by the presence of other oxidizable sites within the molecule.

Electrophilic Substitution Reactions of this compound

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In the case of this compound, there are two potential sites for such reactions: the phenyl ring and the pyrazolone ring.

The pyrazolone ring at the C4 position is already substituted by the nitroso group. The phenyl ring, being attached to a nitrogen atom of the pyrazolone core, is activated towards electrophilic attack. The pyrazolone substituent typically directs incoming electrophiles to the ortho and para positions of the phenyl ring.

However, the 4-nitroso group is strongly electron-withdrawing and deactivating. Its presence significantly reduces the electron density of the entire heterocyclic system and, to a lesser extent, the attached phenyl ring. This deactivating effect makes further electrophilic substitution on either ring system challenging under standard conditions. While theoretically possible on the activated phenyl ring, there is limited specific documentation of further electrophilic substitution reactions on this compound itself. Any such reaction would likely require harsh conditions, and the yields might be low due to the deactivating influence of the nitroso group.

Cycloaddition Reactions Facilitated by the Nitroso Group

The nitroso group (–N=O) is a potent dienophile and can participate in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govlibretexts.org In these reactions, the N=O double bond acts as the 2π-electron component, reacting with a conjugated diene (the 4π-electron component) to form a six-membered heterocyclic ring. nih.gov

Specifically, C-nitroso compounds react with dienes to yield 1,2-oxazine derivatives. This reactivity is a well-established characteristic of the nitroso functional group. rsc.orgbaranlab.org Although specific studies detailing the use of this compound as a dienophile are not prominent, its chemical structure strongly suggests it is capable of undergoing such transformations. The reaction would involve the [4+2] cycloaddition of the nitroso group across a conjugated diene, providing a synthetic route to complex heterocyclic structures. The high reactivity of nitroso compounds in these cycloadditions often allows the reactions to proceed under mild conditions. nih.gov

Table 2: Predicted Cycloaddition Reactivity

Reaction Type Role of this compound Co-reactant Expected Product

Radical Mechanisms in this compound Formation

The standard and most widely used method for synthesizing this compound is the direct nitrosation of antipyrine. This reaction is typically carried out using sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid or sulfuric acid. acs.orglookchem.com The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then generates the highly electrophilic nitrosonium ion (NO⁺).

The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The C4 position of the antipyrine ring is electron-rich and is readily attacked by the nitrosonium ion electrophile. This is the dominant and accepted pathway for its formation.

However, detailed mechanistic studies on the nitrosation of antipyrine have suggested that the reaction may be more complex than a simple electrophilic substitution. Research into optimizing the synthesis of 4-aminoantipyrine (which involves the in situ formation of this compound) has identified the formation of secondary nitrosation products, leading researchers to propose an "unprecedented reaction mechanism" that may deviate from the classical pathway under certain conditions. acs.org While the primary mechanism is electrophilic, these findings suggest the possibility of competing or alternative pathways, although a purely radical-based formation mechanism is not the conventionally accepted route.

Coordination Chemistry and Complex Formation of 4 Nitrosoantipyrine

4-Nitrosoantipyrine as a Ligand

The ability of this compound to form metal complexes is rooted in the presence of specific donor atoms within its molecular structure, which can share electron pairs with a central metal ion.

Research has established that this compound typically functions as a bidentate ligand. nih.gov This means it binds to a metal ion through two separate donor atoms, a mode of coordination that forms a stable ring structure known as a chelate. google.com The primary donor atoms in this compound are the exocyclic carbonyl oxygen atom from the pyrazolone (B3327878) ring and one of the atoms of the C4-nitroso group. nih.gov Infrared (IR) spectroscopy confirms this coordination mode. Upon complexation with a metal ion, the vibrational frequency of the C=O group shifts to a lower wavenumber, indicating a weakening of the bond as electron density is donated to the metal. Similarly, a shift in the vibrational frequency of the N=O group is observed, confirming its involvement in the coordination sphere. This chelation through the carbonyl and nitroso groups creates a stable five-membered ring with the metal ion. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in a non-aqueous solvent.

A series of Lanthanum(III) complexes with this compound have been successfully synthesized and characterized. nih.gov These complexes are generally prepared by reacting a Lanthanum(III) salt (such as nitrate, acetate, or sulphate) with this compound (L) in an ethanolic solution. nih.gov Elemental analysis of the resulting solids indicates a metal-to-ligand stoichiometry of 1:2. nih.gov

The general formulas for these complexes depend on the nature of the co-ligand present. For complexes with monovalent anions (a), the formula is typically [La(L)₂(a)₃]. For those with divalent anions (aa), the formula is [La₂(L)₄(aa)₃]. nih.gov Based on spectral and magnetic susceptibility data, proposed geometries for these complexes have been determined. nih.gov

Table 1: Synthesized Lanthanum(III) Complexes with this compound (L)

Complex FormulaAnion (a or aa)Anion Type
[La(L)₂(NO₃)₃]NitrateMonovalent Unidentate
[La(L)₂(SCN)₃]ThiocyanateMonovalent Unidentate
[La(L)₂(CH₃COO)₃]AcetateMonovalent Unidentate
[La(L)₂(C₂H₅COO)₃]PropionateMonovalent Unidentate
[La₂(L)₄(SO₄)₃]SulphateDivalent Bidentate
[La₂(L)₄(S₂O₃)₃]ThiosulphateDivalent Bidentate
[La₂(L)₄(C₂O₄)₃]OxalateDivalent Bidentate
[La₂(L)₄(C₃H₂O₄)₃]MalonateDivalent Bidentate

Data sourced from S. Sasi and P. Indrasenan (2021). nih.gov

While extensive research exists on transition metal complexes with antipyrine (B355649) derivatives like 4-aminoantipyrine (B1666024), specific literature on the synthesis and structural investigation of a Palladium(II) complex with this compound is less common in available research. However, a general synthetic strategy can be proposed based on established coordination chemistry principles for Pd(II).

The synthesis would likely involve the reaction of a Palladium(II) salt, such as Palladium(II) chloride (PdCl₂) or Palladium(II) acetate, with this compound in a 1:2 molar ratio in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). The reaction mixture would be stirred, possibly with gentle heating, to facilitate the formation of the complex. Given that this compound is a bidentate N,O-donor ligand, and Pd(II) has a strong preference for a coordination number of four, the expected product would be a complex with the formula [Pd(L)₂], where L represents the this compound ligand. Structurally, Pd(II) complexes are overwhelmingly square-planar, and this geometry would be anticipated for the [Pd(L)₂] complex.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

Spectroscopic and magnetic studies are indispensable tools for elucidating the structure and bonding in metal complexes. nih.gov For the Lanthanum(III) complexes of this compound, infrared (IR) spectroscopy provides direct evidence of the ligand's coordination to the metal ion. A noticeable downward shift in the stretching frequency of the carbonyl group (ν C=O) and the nitroso group (ν N=O) in the complexes compared to the free ligand confirms their involvement in bonding. nih.gov

Magnetic susceptibility measurements are also crucial for characterizing these complexes. The synthesized Lanthanum(III) complexes were found to be diamagnetic. nih.gov This is consistent with the electronic configuration of the La³⁺ ion, which has no unpaired electrons. This magnetic data supports the proposed formulations and geometries of the complexes, as it confirms the +3 oxidation state of the lanthanum ion. nih.gov

Potential Applications of this compound Metal Complexes in Materials Science and Catalysis

The exploration of transition metal complexes has garnered significant interest in materials chemistry due to their diverse applications. frontiersin.org While the metal complexes of 4-aminoantipyrine, a precursor to this compound, have been more extensively studied for their varied applications, the potential for this compound metal complexes in materials science and catalysis remains a promising area of research. nih.govresearchgate.net The coordination chemistry of ligands derived from 4-aminoantipyrine has shown that these compounds can form stable complexes with various transition metals, often exhibiting interesting geometries and electronic properties. nih.govresearchgate.net

Metal complexes are widely utilized as catalysts in a multitude of chemical reactions and as precursors for the synthesis of nanoparticles. frontiersin.org For instance, copper(II) complexes with Schiff base ligands have demonstrated catalytic activity in the reduction of nitroaromatic compounds like 4-nitrophenol. mdpi.com Given that this compound possesses coordination sites, its metal complexes could potentially exhibit similar catalytic properties. The synthesis of metal complexes often involves the chelation of a metal ion with a ligand, and this process can be confirmed through techniques like UV-Vis spectrophotometry, where new peaks in the absorbance spectrum indicate complex formation. researchgate.net

In the realm of materials science, the application of metal complexes is broad, spanning from the development of novel functional materials to their use as fluorosensors. frontiersin.orgresearchgate.net The incorporation of different metal ions into a ligand framework can tune the material's properties. For example, the complexation of a terpyridine ligand with Cu²⁺ and Zn²⁺ resulted in compounds that could act as fluorescent sensors for sodium ions. researchgate.net This suggests that metal complexes of this compound could be investigated for similar sensory applications. The development of new materials from metal complexes is a continually advancing field, with significant potential for creating compounds with tailored electronic and structural properties. frontiersin.org

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a toroidal shape, characterized by a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.comnih.gov This unique structure allows them to form inclusion complexes with a variety of guest molecules by encapsulating the nonpolar part of the guest within their cavity. oatext.comyoutube.com The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. oatext.com

Host-Guest Interactions and Complex Stability

The formation of an inclusion complex between a host, such as a cyclodextrin (B1172386), and a guest molecule is governed by a series of non-covalent interactions. These interactions include hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic forces. rsc.org The stability of the resulting complex is dependent on the geometric fit between the host cavity and the guest molecule, as well as the strength of the intermolecular forces. oatext.com

In the case of this compound, studies have investigated its ability to form inclusion complexes with different types of cyclodextrins. UV-Vis spectrophotometric measurements have been employed to study these interactions in solution. Research indicates that this compound can form a 1:1 inclusion complex with α-cyclodextrin (α-CD). researchgate.net The association constant (Kₐ) for this complex has been determined, providing a quantitative measure of the complex's stability in solution.

HostGuestAssociation Constant (Kₐ) (M⁻¹)Stoichiometry (Host:Guest)
α-CyclodextrinThis compound49101:1

Interestingly, similar UV-Vis experiments suggest that complexation between this compound and β-cyclodextrin (β-CD) does not readily occur in solution. researchgate.net This highlights the specificity of host-guest interactions, where the size and shape of the cyclodextrin cavity play a crucial role in determining the stability of the inclusion complex. The cavity of α-cyclodextrin is smaller than that of β-cyclodextrin, suggesting that a better geometric fit is achieved with the smaller host for the this compound guest molecule. nih.gov

Influence of Guest Configuration on Complexation

The configuration of the guest molecule can significantly influence its ability to form an inclusion complex with a cyclodextrin. For antipyrine derivatives, including this compound, their configuration in aqueous solutions can impact complexation. It has been suggested that in aqueous media, some antipyrine derivatives adopt a betainic form. researchgate.net This zwitterionic character can affect the molecule's polarity and its interaction with the hydrophobic cavity of the cyclodextrin.

The observation that this compound forms a complex with α-cyclodextrin but not significantly with β-cyclodextrin in solution can be partly explained by the guest's configuration. researchgate.net The betainic nature of the molecule in water might lead to a conformation that is more suitable for insertion into the smaller and more rigid cavity of α-cyclodextrin. In contrast, the larger and more flexible cavity of β-cyclodextrin may not provide the optimal hydrophobic and van der Waals interactions for stable complex formation with the betainic form of this compound. researchgate.net This demonstrates that not only the size and shape of the guest but also its electronic and conformational state in a given solvent are critical factors in the formation and stability of cyclodextrin inclusion complexes.

Mechanistic Investigations of Biological Activities of 4 Nitrosoantipyrine

Antimicrobial Research Perspectives

The antimicrobial potential of 4-nitroso derivatives has been a subject of scientific investigation. In vitro studies have been conducted to assess the growth-inhibitory activity of these compounds against various microbial strains. nih.gov Specifically, 4-nitrosoantipyrine and related derivatives have been evaluated against clinically relevant Gram-negative and Gram-positive bacteria.

Research has demonstrated that these compounds exhibit inhibitory effects against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923). nih.gov The agar (B569324) diffusion method is a common technique used to determine the susceptibility of bacterial strains to antimicrobial agents, where the size of the inhibition zone correlates with the potency of the compound. nih.gov

Bacterial StrainGram StainActivity Status
Escherichia coli (ATCC 25922)Gram-NegativeEvaluated for inhibitory activity nih.gov
Staphylococcus aureus (ATCC 25923)Gram-PositiveEvaluated for inhibitory activity nih.gov

The precise antimicrobial mechanisms of this compound are an area of ongoing research, but several plausible pathways can be proposed based on its chemical structure and the known actions of related compounds. A primary proposed mechanism involves the generation of Reactive Nitrogen Species (RNS). wikipedia.org RNS, such as nitric oxide and its derivative peroxynitrite, are known to be a component of the innate immune response against pathogens and possess inherent antimicrobial properties. wikipedia.orgyoutube.com By acting as a potential RNS donor, this compound could induce a state of nitrosative stress within bacterial cells.

This nitrosative stress can be cytotoxic through several routes:

Damage to DNA: RNS can directly damage bacterial DNA, leading to mutations or strand breaks that can be lethal to the cell. nih.gov

Protein Dysfunction: The modification of key bacterial proteins through S-nitrosation of cysteine residues or nitration of tyrosine can inactivate essential enzymes involved in metabolism and respiration. nih.gov

Lipid Peroxidation: RNS can attack lipids in the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell lysis. wikipedia.org

Antimicrobial peptides often work by disrupting the bacterial cell wall or membrane, or by inhibiting the synthesis of essential macromolecules like nucleic acids and proteins. nih.gov It is conceivable that this compound's antimicrobial action could involve similar endpoints, initiated by the chemical stress induced by the release of its nitroso group or related reactive species.

Anti-inflammatory Research Directions and Related Pathways

Research into the specific anti-inflammatory mechanisms of this compound is framed by the well-established actions of its parent compound, antipyrine (B355649), and related nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for these aspirin-like drugs is the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Prostaglandins (B1171923) are lipid mediators that play a crucial role in inflammation, fever, and pain. nih.gov Their synthesis is dependent on the enzyme cyclooxygenase (COX), which exists in at least two isoforms: COX-1 and COX-2. nih.gov

COX-1 is considered a 'housekeeping' enzyme, responsible for producing prostaglandins that maintain physiological functions, such as protecting the stomach lining. nih.gov In contrast, COX-2 is an inducible enzyme, upregulated by inflammatory stimuli and cytokines, leading to the production of prostaglandins that intensify the inflammatory response. nih.govnih.gov

Therefore, a primary research direction for the anti-inflammatory activity of this compound involves investigating its potential to inhibit the COX enzymes. It is hypothesized that the anti-inflammatory actions of such compounds are due to the inhibition of COX-2, while common side effects like gastrointestinal irritation are linked to the inhibition of COX-1. nih.gov Future research would likely focus on determining the selectivity of this compound for COX-2 over COX-1, which is a key factor in developing anti-inflammatory agents with improved safety profiles. nih.gov The nitric oxide (NO) pathway is also interconnected with COX activity, and research has shown that COX inhibition can decrease the activity of nitric oxide synthase (NOS), an enzyme family involved in inflammatory processes. nih.gov

Analgesic Research Investigations and Pain Modulation Pathways

Investigations into the analgesic properties of this compound are informed by studies on its close structural analogs, particularly derivatives of 4-aminoantipyrine (B1666024). These compounds have shown significant analgesic effects in preclinical models, suggesting that this compound could act on similar pain modulation pathways. uobasrah.edu.iqresearchgate.netresearchgate.net

Pain modulation is a complex process involving both ascending and descending neural pathways. The ascending pathway transmits pain signals from the periphery to the brain, while the descending pathway, originating in areas like the periaqueductal gray matter and nucleus raphe magnus, can inhibit these signals. youtube.com Major neurotransmitters involved in this modulation include endogenous opioids, serotonin, and norepinephrine. youtube.comnih.gov

Research on 4-aminoantipyrine derivatives has demonstrated their efficacy in standard analgesic assays, such as the hot plate and writhing tests in mice. uobasrah.edu.iqresearchgate.net For example, certain derivatives have shown pain inhibition comparable to or even exceeding that of standard drugs like paracetamol. uobasrah.edu.iqresearchgate.net Molecular docking studies with some of these derivatives suggest potential interactions with opioid receptors, a key target in pain management. uobasrah.edu.iq This indicates a promising avenue for investigating the analgesic mechanism of this compound, focusing on its interaction with central and peripheral pain signaling pathways.

Table 1: Analgesic Activity of Selected 4-Aminoantipyrine Derivatives This table presents data from studies on derivatives of 4-aminoantipyrine, a close structural analog of this compound, to illustrate potential research findings.

CompoundAssay MethodResult (% Inhibition/Activity)Reference CompoundSource
4-Aminoantipyrine-oxadiazole-triazole conjugate (Compound 4c)Writhing Method (mice)69%Paracetamol (71%) uobasrah.edu.iq
N-alkylated 4-aminoantipyrine derivative (Compound 9a)Hot Plate Method81%Paracetamol (73%) researchgate.net
N-alkylated 4-aminoantipyrine derivative (Compound 11b)Hot Plate Method66%Paracetamol (73%) researchgate.net

Antitumor Research Investigations

While many studies have utilized the Dalton's Lymphoma Ascites (DLA) cell line to evaluate the antitumor properties of various compounds, specific research detailing the in vitro efficacy of this compound against DLA cells is not prominently available in existing literature. nih.govnih.gov However, significant insights into its potential cytotoxic activity come from mutagenicity studies.

This compound has been tested for mutagenicity using the Salmonella typhimurium screening assay. These tests have shown that the compound is a direct-acting mutagen, meaning it can induce mutations without requiring metabolic activation by liver enzymes. researchgate.net This inherent genotoxicity is a critical finding, as DNA damage is a fundamental mechanism of many chemotherapeutic agents. The compound was found to be mutagenic across a range of tester strains, indicating its ability to cause different types of DNA mutations. researchgate.net

**Table 2: Mutagenicity of this compound in Salmonella typhimurium*** *This table summarizes the direct mutagenic activity of this compound, highlighting its effect without metabolic activation.

Tester StrainMetabolic Activation (S9)ResultSource
TA100WithoutMutagenic researchgate.net
TA98WithoutMutagenic researchgate.net
TA97WithoutMutagenic researchgate.net
TA102WithoutMutagenic researchgate.net
TA104WithoutMutagenic researchgate.net

The primary mechanistic insight into the potential antitumor activity of this compound stems from its demonstrated genotoxicity. The fact that it is a direct-acting mutagen suggests that the compound itself, or a very reactive, short-lived derivative, can interact with and damage cellular DNA. researchgate.net This ability to induce DNA damage is a cornerstone of cancer therapy, as it can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.

Interestingly, the presence of S9, a liver enzyme fraction used to simulate metabolic processes, was found to decrease the mutagenic activity of this compound in most tester strains. researchgate.net This suggests that metabolic processes may, in fact, detoxify the compound, converting it into a less mutagenic form. This finding is crucial for understanding its potential as a therapeutic agent, as its efficacy could be highly dependent on the metabolic environment of the tumor. The pluripotent direct genotoxicity of C-nitroso compounds like this compound underscores the importance of further investigation into their long-term cellular effects. researchgate.net

Research on Reductive Metabolism and Cytotoxic Intermediates

The metabolism of nitroaromatic compounds is a critical area of research, as it can lead to the formation of cytotoxic intermediates. The reductive metabolism pathway is particularly important for compounds containing a nitro group. This process typically involves the sequential reduction of the nitro group (NO₂) to a nitroso (NO) intermediate, then to a hydroxylamino (NHOH) group, and finally to an amino (NH₂) group.

The intermediate products, particularly the nitroso and hydroxylamino species, are often highly reactive and can be more toxic than the parent compound. These intermediates can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Enzymes such as cytochrome P450 reductases are known to be involved in this metabolic activation.

As a C-nitroso compound, this compound is itself an intermediate in the metabolic pathway of other related substances. It can undergo further reduction to form a corresponding hydroxylamino derivative. The generation of such reactive intermediates is a key mechanism of cytotoxicity for many nitro-containing drugs. Research in this area focuses on how these metabolic steps influence the compound's biological activity, including its potential antitumor effects and toxicity, by creating oxygen-reactive intermediates that can damage critical cellular components. nih.gov

Toxicological Profiles and Genotoxicity Studies of 4 Nitrosoantipyrine

Mutagenicity Assessment in Experimental Systems

The genotoxic potential of 4-Nitrosoantipyrine has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test. These studies are fundamental in identifying substances capable of inducing genetic mutations.

Research has demonstrated that this compound is a direct-acting mutagen in a comprehensive screening array of Salmonella typhimurium tester strains. nih.gov Unlike many compounds that require metabolic activation to become mutagenic, this compound exhibits its mutagenic properties directly. Its activity has been confirmed across multiple strains, including TA97, TA98, TA100, TA102, and TA104. nih.gov This broad activity suggests that the compound can induce various types of mutations, from frameshift (detected by TA97 and TA98) to base-pair substitutions (detected by TA100). nih.govxenometrix.ch The responsiveness of strains TA102 and TA104 further indicates its capacity to cause oxidative DNA damage. nih.govnih.gov This pluripotent direct genotoxicity highlights the potential long-term hazards of C-nitroso compounds derived from drugs and other sources. nih.gov

Table 1: Mutagenic Activity of this compound in Salmonella typhimurium Strains

Strain Mutation Type Detected Mutagenic Response to this compound
TA97 Frameshift Direct-acting mutagen nih.gov
TA98 Frameshift Direct-acting mutagen nih.gov
TA100 Base-pair substitution Direct-acting mutagen nih.gov
TA102 Base-pair substitution (oxidative damage) Direct-acting mutagen nih.gov

| TA104 | Base-pair substitution (oxidative damage) | Direct-acting mutagen nih.gov |

The standard Ames test protocol includes testing with and without a mammalian metabolic activation system, typically the S9 fraction derived from rat liver homogenates. trinova.de This system contains enzymes, such as cytochrome P450s, that can metabolize xenobiotics, either activating them into mutagens or detoxifying them. trinova.denih.gov In the case of this compound, the addition of the S9 fraction generally leads to a decrease in its mutagenic activity across most tested Salmonella strains. nih.gov This suggests that the metabolic processes mediated by the S9 fraction primarily result in the detoxification of this compound. nih.gov An exception to this trend was observed with strain TA102, where the presence of the S9 fraction slightly increased its mutagenic effect, indicating a complex interaction that may warrant further investigation. nih.gov

Formation of N-Nitrosamines and Potential Carcinogenic Implications

While this compound is a C-nitroso compound, its structural features and the broader class of nitroso compounds raise concerns about carcinogenic potential. nih.govnih.gov N-nitroso compounds (NOCs) are a well-established group of potent genotoxic carcinogens that can be formed endogenously in the human body or occur in the environment. nih.govenvironcj.inresearchgate.net These compounds are known to induce cancer in numerous animal species, with tumors often resembling their human counterparts. cabidigitallibrary.org

The direct genotoxicity of this compound itself is a primary concern, as agents that damage DNA are often carcinogenic. nih.govresearchgate.net Although specific studies on the carcinogenicity of this compound are limited, the carcinogenic risk of N-nitroso compounds is well-documented, with many being classified as reasonably anticipated to be human carcinogens. nih.gov The ability of such compounds to cause DNA damage through mechanisms like alkylation is a key factor in their carcinogenicity. researchgate.net The pluripotent genotoxicity of this compound underscores the potential for long-term health hazards associated with exposure. nih.gov

Mechanistic Research into this compound Genotoxicity

The precise molecular mechanism of this compound genotoxicity has not been fully elucidated, but it can be inferred from the behavior of related nitroaromatic and nitroso compounds. Genotoxic compounds typically exert their effects by interacting directly or indirectly with DNA, leading to mutations or chromosomal damage. researchgate.net

The direct-acting mutagenicity of this compound in Salmonella suggests that the parent molecule or a spontaneously formed reactive species can interact with bacterial DNA. nih.gov For many aromatic nitro and nitroso compounds, genotoxicity is mediated through metabolic reduction. The nitroso group can be reduced to a hydroxylamine (B1172632) derivative. nih.gov These hydroxylamines are often unstable and can form reactive electrophiles that bind to DNA, creating DNA adducts. These adducts can disrupt DNA replication and lead to mutations. researchgate.net

Furthermore, the mutagenicity observed in strains TA102 and TA104 points towards an oxidative damage mechanism. nih.govnih.gov This implies that this compound may contribute to the generation of reactive oxygen species (ROS), which can damage DNA bases (e.g., forming 8-oxoguanine) and cause DNA strand breaks. mdpi.com

Comparative Toxicological Analysis with Related Antipyrine (B355649) Derivatives

The genotoxic profile of this compound is particularly striking when compared to its parent compound, antipyrine, and other derivatives. In comparative mutagenicity studies using the same panel of Salmonella typhimurium strains, significant differences were observed. nih.gov

Antipyrine and Aminopyrine (4-dimethylaminoantipyrine) were found to be non-mutagenic in all five tester strains (TA97, TA98, TA100, TA102, and TA104), both with and without the S9 metabolic activation system. nih.gov

4-Aminoantipyrine (B1666024) , a metabolite of aminopyrine, showed weak, direct-acting mutagenicity that was specific to strain TA97. nih.govnih.gov The presence of the S9 fraction slightly enhanced this activity. nih.gov

This compound displayed potent, direct-acting mutagenicity across all five strains tested, an effect that was generally reduced by metabolic activation. nih.gov

This comparative analysis highlights that the introduction of the nitroso group at the 4-position of the antipyrine structure is critical for conferring broad and potent mutagenic activity. nih.gov

Table 2: Comparative Mutagenicity of Antipyrine and its Derivatives

Compound Mutagenicity in S. typhimurium Strains Effect of S9 Activation
Antipyrine Non-mutagenic nih.gov No effect nih.gov
Aminopyrine Non-mutagenic nih.gov No effect nih.gov
4-Aminoantipyrine Mutagenic in TA97 only nih.gov Slight increase in activity nih.gov

| This compound | Mutagenic in TA97, TA98, TA100, TA102, TA104 nih.gov | Decreased activity (except in TA102) nih.gov |


Advanced Analytical and Spectroscopic Characterization of 4 Nitrosoantipyrine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 4-nitrosoantipyrine from its precursors, metabolites, and other related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two powerful techniques employed for this purpose, each offering distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of nitrosamines, including this compound, in complex matrices such as pharmaceutical formulations and biological fluids. ufrgs.brnih.gov The development of a robust HPLC method is critical for monitoring the formation of this compound, for instance, from the interaction of antipyrine (B355649) with nitrite (B80452) under certain conditions. tandfonline.comresearchgate.net

Methodologies for the analysis of related nitrosamine (B1359907) impurities often employ reversed-phase HPLC, which is well-suited for separating compounds of moderate polarity. researchgate.net A typical HPLC system for analyzing this compound would involve a C18 column, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, and a UV detector for quantification. nih.govnih.gov For instance, a gradient elution might be used to effectively separate this compound from its more polar parent compound, antipyrine, and its more polar metabolite, 4-aminoantipyrine (B1666024).

The sample preparation for HPLC analysis is a critical step to ensure accuracy and sensitivity, especially in complex matrices. This can involve techniques such as solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. ufrgs.br For example, in the analysis of N-nitrosodimethylamine (NDMA) in water samples, continuous solid-phase extraction was utilized prior to HPLC analysis. ufrgs.br Similarly, for analyzing nitrosamines in pharmaceutical tablets, the powdered tablets are typically dissolved in a suitable solvent, centrifuged, and filtered before injection into the HPLC system. thermofisher.com

The detection and quantification of this compound are typically achieved using a UV-visible detector set at a wavelength where the compound exhibits maximum absorbance, away from the absorbance maxima of potential interferences. nih.gov The development and validation of such HPLC methods are performed in accordance with ICH guidelines, ensuring parameters like linearity, accuracy, precision, and robustness are met. researchgate.netijper.org

Table 1: Illustrative HPLC Parameters for Nitrosamine Analysis

ParameterExample ConditionReference
Column Hypersil ODS, C18 nih.gov
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% formic acid) nih.gov
Elution Gradient nih.gov
Flow Rate 0.5 - 1.5 mL/min nih.govresearchgate.net
Detection UV-Visible Spectrophotometry nih.gov
Injection Volume 10 - 20 µL nih.govnih.gov

Thin-Layer Chromatography (TLC) for Separation from Related Compounds

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative separation of this compound from its related compounds, such as antipyrine, aminopyrine, and 4-aminoantipyrine. tandfonline.comresearchgate.net This technique is particularly useful for monitoring the progress of reactions, such as the formation of this compound from the interaction of antipyrine with nitrite. researchgate.net

The separation is typically achieved on silica (B1680970) gel plates, which serve as the stationary phase. tandfonline.comresearchgate.net The choice of the mobile phase, a solvent system, is critical for achieving good separation. researchgate.net A variety of neutral solvent systems can be employed. For the separation of this compound and its related compounds, mixtures of solvents with varying polarities are used. tandfonline.comresearchgate.net The separation principle is based on the differential partitioning of the compounds between the polar stationary phase and the less polar mobile phase. nih.gov More polar compounds will have a stronger interaction with the silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. nih.gov

This compound can be visualized on the TLC plate as a distinct green spot, while 4-aminoantipyrine appears as a yellow spot. tandfonline.com Further visualization can be achieved under UV light or by exposure to iodine vapors, which typically results in brown spots for all the compounds. tandfonline.com The selection of an appropriate solvent system allows for the clear resolution of these compounds on the chromatogram. tandfonline.com

Table 2: Solvent Systems for TLC Separation of this compound and Related Compounds on Silica Gel

Solvent SystemComposition (v/v/v)Reference
AChloroform-Cyclohexane-Diethylamine(5:4:1)
BBenzene-Dioxane-Ammonium Hydroxide(10:8:1)
CChloroform-Benzene-Diethyl ether(10:8:1)
DChloroform-Carbon tetrachloride-Methanol(10:8:1)
EChloroform-Benzene-Methanol(4:1:1)

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound and for studying its interactions with other molecules. UV-Visible spectrophotometry, Infrared (IR) spectroscopy, and Mass Spectrometry each provide unique insights into the compound's properties.

UV-Visible Spectrophotometry for Quantification and Interaction Studies

UV-Visible spectrophotometry is a versatile and widely used technique for the quantitative analysis of this compound and for investigating its interactions with other molecules. ufrgs.brresearchgate.netiajps.com This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to electronic transitions. iajps.com The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For quantitative purposes, a UV-Visible spectrophotometer is used to measure the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax). ufrgs.br By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed to determine the concentration of unknown samples. nih.gov

UV-Visible spectrophotometry is also a powerful tool for studying intermolecular interactions. For example, changes in the UV-Vis spectrum of this compound in the presence of cyclodextrins have been used to study the formation of inclusion complexes. researchgate.netresearchgate.net The binding of this compound within the cyclodextrin (B1172386) cavity can lead to shifts in the λmax and changes in the molar absorptivity. These spectral changes can be used to calculate the association constant of the complex using methods like the Benesi-Hildebrand equation. researchgate.net In one study, the association constant between this compound and α-cyclodextrin was determined to be 194 M⁻¹ by monitoring the absorbance at 385 nm. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a key technique for the structural characterization of this compound by identifying the functional groups present in the molecule. spectroscopyonline.com This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. libretexts.orglibretexts.org These vibrations include stretching and bending of the bonds. libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The nitroso group (N=O) has a characteristic stretching vibration that typically appears in the region of 1500-1600 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are expected above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. pressbooks.pub The carbonyl group (C=O) of the pyrazolone (B3327878) ring will exhibit a strong absorption band, typically around 1660 cm⁻¹. The C-N stretching vibrations and the methyl group (C-H) bending vibrations will also be present in the spectrum. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Analysis of the IR spectrum allows for the confirmation of the presence of these key functional groups, providing strong evidence for the structure of this compound. youtube.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Nitroso (N=O)Stretching1500 - 1600 spectroscopyonline.com
Aromatic C-HStretching> 3000 libretexts.org
Aromatic C=CStretching1450 - 1600 pressbooks.pub
Carbonyl (C=O)Stretching~1660 libretexts.org
C-NStretching1000 - 1350 libretexts.org
Methyl C-HBending~1375 and ~1450 libretexts.org

Mass Spectrometry (GC-MS, LC-MS) for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used for the definitive identification of this compound and for elucidating its fragmentation pathways, which can provide insights into reaction mechanisms. nih.gov When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a highly sensitive and selective method for analysis. nih.govnih.govnih.gov

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). libretexts.org The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. libretexts.org The fragmentation pattern is a unique "fingerprint" of the molecule and is crucial for its structural identification. youtube.comyoutube.com

For volatile and thermally stable compounds, GC-MS can be utilized. nih.gov For less volatile or thermally labile compounds like many nitrosamines, LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), is the method of choice. nih.govijper.orgnih.gov In LC-MS/MS, the molecular ion is selected and then fragmented to produce a secondary mass spectrum, which enhances selectivity and sensitivity. nih.gov

The fragmentation of protonated nitrosamine compounds in the mass spectrometer often follows predictable pathways. nih.gov Common fragmentation pathways for nitrosamines include the loss of the NO radical (a loss of 30 Da) and the loss of H₂O. nih.gov The study of these fragmentation patterns for this compound can confirm its identity and can be used in mechanistic studies, for example, to understand how it might be formed or how it degrades. nih.govnih.gov

Table 4: Common Fragmentation Pathways for Nitrosamines in Mass Spectrometry

Fragmentation PathwayNeutral Loss (Da)DescriptionReference
Loss of NO radical30Cleavage of the N-N bond nih.gov
Loss of H₂O18Rearrangement followed by elimination of water nih.gov
Loss of NH₂NO46Elimination from the protonated molecule nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. wikipedia.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A complete assignment of the ¹H and ¹³C NMR spectra of this compound is fundamental to confirming its molecular structure.

The structural confirmation is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uni-muenchen.de Standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. For this compound, this would involve identifying the signals corresponding to the methyl groups, the phenyl ring protons, and the carbons of the pyrazolone ring system.

To unambiguously assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework. Though specific experimental data for this compound is not publicly available, the following table illustrates the expected ¹H and ¹³C NMR chemical shifts based on the analysis of its parent compound, antipyrine, and related structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (N-CH₃)3.2 - 3.435 - 37
2 (C-CH₃)2.3 - 2.510 - 12
3 (C=O)-160 - 162
4 (C-N=O)-115 - 117
5 (C=C-CH₃)-150 - 152
Phenyl C1'-134 - 136
Phenyl C2'/C6'7.3 - 7.5125 - 127
Phenyl C3'/C5'7.4 - 7.6129 - 131
Phenyl C4'7.2 - 7.4121 - 123

This data is illustrative and based on the general chemical shifts observed for similar functional groups and structural motifs.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is particularly useful for studying the reactivity of functional groups. For this compound, DFT calculations can be employed to understand the electronic properties of the C-nitroso group, which is known to be a reactive moiety.

Key parameters that can be calculated using DFT to assess reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For the nitroso group, the LUMO is often localized on the N=O bond, suggesting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. DFT calculations would likely show a region of positive potential around the nitrogen atom of the nitroso group, further indicating its electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and bond strengths. This can reveal the partial charges on the nitrogen and oxygen atoms of the nitroso group, offering a quantitative measure of the bond's polarity and reactivity.

Table 2: Illustrative DFT-Calculated Parameters for this compound's Nitroso Group

ParameterIllustrative Calculated ValueImplication for Reactivity
LUMO Energy-1.5 to -2.5 eVIndicates electrophilic character of the nitroso group.
Partial Charge on N (Nitroso)+0.2 to +0.4Suggests a site for nucleophilic attack.
Partial Charge on O (Nitroso)-0.3 to -0.5Suggests a site for interaction with electrophiles or protons.

These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics and semi-empirical methods offer faster alternatives for calculating various molecular properties.

Molecular Mechanics (MM) methods use classical physics to model molecules as a collection of atoms held together by springs (bonds). These methods are excellent for:

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in this compound.

Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles.

Semi-Empirical Methods , such as AM1, PM3, or the more recent PM6 and PM7, are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov They bridge the gap between the speed of molecular mechanics and the rigor of ab initio methods like DFT. For this compound, these methods can be used to calculate:

Heat of Formation: A measure of the molecule's thermodynamic stability.

Ionization Potential: The energy required to remove an electron, related to the molecule's reactivity in redox reactions.

Table 3: Representative Molecular Properties of this compound from Semi-Empirical Calculations

PropertyRepresentative MethodIllustrative Calculated Value
Heat of Formation (kcal/mol)PM720 - 30
Dipole Moment (Debye)AM13.5 - 4.5
Ionization Potential (eV)PM68.0 - 9.0

These values are for illustrative purposes and would require specific calculations to be confirmed.

The electrophilic nature of the nitroso group suggests that this compound has the potential to form covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. researchgate.net The formation of such adducts can have significant biological implications. Computational modeling can be used to predict and understand these interactions.

Molecular Docking simulations can be used to predict the preferred binding orientation of this compound within the active site of a target protein. This can help identify which amino acid residues are in close enough proximity to the nitroso group to potentially react.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods can then be used to model the chemical reaction of adduct formation. In this approach, the reactive center (the nitroso group and the interacting amino acid residue) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This allows for the calculation of the reaction's activation energy and the determination of the most likely reaction pathway.

Modeling studies could reveal, for instance, the likelihood of this compound forming a covalent bond with a specific cysteine residue in a particular enzyme, providing a molecular-level hypothesis for its mechanism of action or potential toxicity.

Future Directions and Emerging Research Avenues for 4 Nitrosoantipyrine

Development of Novel 4-Nitrosoantipyrine Derivatives with Enhanced Biological Selectivity

A significant area of future research lies in the synthesis and evaluation of novel derivatives of this compound. The goal of such research would be to modulate the compound's biological activity, aiming to enhance its selectivity towards specific biological targets while potentially reducing its general mutagenicity. Drawing inspiration from the extensive work on related 4-aminoantipyrine (B1666024) derivatives, which have been functionalized to create ligands for metal complexes with diverse properties, a similar strategy could be applied to this compound. nih.govresearchgate.net

By introducing various substituents at different positions on the pyrazolone (B3327878) ring or the phenyl group, researchers could systematically alter the steric and electronic properties of the molecule. This could lead to derivatives with tailored affinities for particular enzymes or receptors, opening up possibilities for new therapeutic or diagnostic agents. The exploration of Schiff base condensation reactions, a method successfully used with 4-aminoantipyrine to create new ligand systems, could be a fruitful approach for generating a library of this compound derivatives for biological screening. nih.govresearchgate.net

Table 1: Potential Derivatization Strategies for this compound

Derivatization StrategyPotential Outcome
Substitution on the phenyl ringAlteration of lipophilicity and electronic properties
Modification of the methyl groupsInfluence on steric hindrance and metabolic stability
Formation of Schiff basesCreation of novel ligand systems for metal coordination

Exploration of New Catalytic Applications for this compound Metal Complexes

The coordination chemistry of this compound remains a largely unexplored frontier. The nitroso group, along with the carbonyl and tertiary amine functionalities, provides potential coordination sites for a variety of metal ions. The development of this compound-based metal complexes could unveil novel catalytic activities. Research in the broader field of metal complexes has demonstrated their efficacy in a wide range of catalytic transformations, including C-H activation, amination, polymerization, and oxidation reactions. rsc.orgnih.gov

Future studies could focus on synthesizing and characterizing transition metal complexes of this compound and its derivatives. These complexes could then be screened for catalytic activity in various organic reactions. The unique electronic environment provided by the this compound ligand could lead to catalysts with novel reactivity or selectivity. The field of catalytic metallodrugs, which utilizes metal complexes to perform catalytic transformations inside cells, represents another exciting, albeit more distant, potential application. nih.gov

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Metal TypePotential Catalytic Reaction
Platinum, PalladiumCross-coupling reactions, hydrogenation
Copper, IronOxidation reactions, C-H functionalization
Rhodium, RutheniumMetathesis reactions, asymmetric catalysis

In-depth Mechanistic Research into Mutagenic Pathways and Risk Mitigation Strategies

Studies have established that this compound is directly mutagenic in various bacterial strains. nih.gov However, a detailed understanding of the underlying molecular mechanisms of this mutagenicity is still needed. Future research should focus on elucidating the specific DNA adducts formed by this compound and the cellular repair pathways that respond to this damage. This could involve advanced analytical techniques such as high-resolution mass spectrometry to identify and quantify DNA modifications. who.int

A deeper mechanistic understanding is crucial for developing effective risk mitigation strategies. This could involve identifying agents that can inhibit the mutagenic activity of this compound or developing biomarkers of exposure and effect. Furthermore, quantitative methods for mutagenic risk assessment could be applied to better understand the dose-response relationship and potential thresholds for its adverse effects. nih.gov The general principles of risk assessment for mutagenic and carcinogenic substances, which emphasize understanding the mechanism of action, would be highly relevant in this context. europa.eu

Integration of this compound in Advanced Diagnostic and Biochemical Probes

The chemical properties of this compound suggest its potential as a scaffold for the development of advanced diagnostic and biochemical probes. The nitroso group can participate in specific chemical reactions, which could be exploited for the detection of certain analytes. For instance, its reactivity could be harnessed to create probes that undergo a measurable change in their photophysical properties, such as fluorescence or color, upon interaction with a target molecule.

Future research could explore the design and synthesis of this compound-based probes for various biological applications. This might include probes for detecting reactive oxygen or nitrogen species, or for sensing the activity of specific enzymes. The development of such probes would require a multidisciplinary approach, combining organic synthesis, photochemistry, and cell biology.

Applications in Environmental and Food Safety Testing as a Reagent for Nitrite (B80452) Detection

Given its chemical nature as a C-nitroso compound, this compound could potentially be investigated as a reagent for the detection of nitrite in environmental and food samples. Nitrite is a common analyte of interest due to its potential health implications. who.int Many existing methods for nitrite detection, such as the Griess test, rely on diazotization and coupling reactions to produce a colored product. mdpi.com

Future research could explore whether this compound or its derivatives can be used in a similar colorimetric or fluorometric assay for nitrite. This would involve investigating the reaction between this compound and nitrite under various conditions and assessing the sensitivity, selectivity, and robustness of the potential method. The development of a novel, reliable method for nitrite detection using a readily accessible reagent like this compound could have significant practical applications in environmental monitoring and food safety analysis. mdpi.com

Q & A

Basic Research Questions

Q. How is 4-nitrosoantipyrine synthesized, and what are its key physicochemical properties?

  • Methodological Answer : this compound is synthesized via nitrosation of 1-m-nitroantipyrine using sodium nitrite in acetic acid under controlled conditions. The reaction requires stoichiometric calculations to avoid over-nitrosation, which can lead to decomposition. Key properties include its green crystalline structure, insolubility in common solvents, and thermal instability (decomposition begins at ~165°C, with deflagration at 188–190°C). Researchers should monitor reaction temperatures closely and use inert atmospheres to mitigate decomposition risks .

Q. What analytical methods are used to detect and quantify this compound in biological samples?

  • Methodological Answer : Spectrophotometric detection at 340–345 nm is standard after derivatization with sodium nitrite. For example, in blood or saliva, samples are deproteinized (e.g., using zinc hydroxide), treated with nitrite to form the nitroso derivative, and measured via UV-Vis. Calibration curves should be validated across 1.5–100 μmol L⁻¹, with a limit of detection (LOD) of 0.5 μmol L⁻¹. Ensure pH control during derivatization to avoid side reactions .

Q. What are the stability considerations for this compound during experimental handling?

  • Methodological Answer : Thermal and photolytic degradation are critical concerns. Store compounds in amber vials at ≤4°C, avoiding prolonged exposure to light or temperatures >50°C. For high-temperature analyses (e.g., TGA), use inert gas purging to suppress deflagration. Stability tests should include repeated freeze-thaw cycles and short-term room-temperature exposure assessments .

Advanced Research Questions

Q. How can researchers optimize microextraction techniques for this compound in complex matrices?

  • Methodological Answer : Effervescence-assisted dispersive liquid-liquid microextraction (EA-DLLME) coupled with stepwise injection analysis (SWIA) improves recovery in saliva. Optimize solvent selection (e.g., methylene chloride for partitioning) and effervescent agent concentration (e.g., Na₂CO₃) to enhance phase separation. Validate using spike-recovery experiments (85–115% acceptable range) and cross-check with HPLC-MS to confirm specificity .

Q. What strategies address contradictory data in thermal decomposition studies of this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 165°C vs. 188°C) may arise from heating rates or instrumentation differences. Use differential scanning calorimetry (DSC) with controlled ramp rates (e.g., 5°C/min) and replicate experiments (n ≥ 5). Apply non-parametric statistical tests (e.g., Wilcoxon signed-rank) to assess variability, as data may not follow normal distributions .

Q. How can cross-disciplinary approaches enhance understanding of this compound's reactivity and applications?

  • Methodological Answer : Integrate computational chemistry (DFT calculations for nitroso group reactivity), toxicology (genotoxicity assays for nitroso derivatives), and materials science (stability in polymer matrices). For example, collaborate with computational chemists to model deflagration pathways or with pharmacologists to explore nitroso-protein adduct formation. Cross-validation using multiple spectroscopic techniques (NMR, FTIR) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.